N-Ethylindoline-4-carboxamide
CAS No.:
Cat. No.: VC15988819
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |
| Standard InChI Key | GTGJNRVWIMVJBS-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C2CCNC2=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-Ethylindoline-4-carboxamide belongs to the indoline class of heterocyclic compounds, characterized by a fused benzene and pyrrolidine ring system. The substitution pattern—an ethyl group on the carboxamide nitrogen and a carboxamide moiety at the 4-position—confers unique physicochemical properties that influence its reactivity and interactions with biological targets.
Molecular and Structural Properties
The compound’s IUPAC name is N-ethyl-2,3-dihydro-1H-indole-4-carboxamide, reflecting its bicyclic indoline core. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.24 g/mol | |
| Purity | ≥95% (reported) | |
| Canonical SMILES | CCNC(=O)C1=CC=CC2=C1NCCC2 |
The planar indoline ring system facilitates π-π stacking interactions, while the carboxamide group enables hydrogen bonding with biological targets. The ethyl substituent enhances lipophilicity, potentially improving membrane permeability .
Synthetic Routes and Optimization Challenges
The synthesis of N-Ethylindoline-4-carboxamide involves multi-step organic reactions, though detailed protocols remain undisclosed in public literature. Based on analogous indoline carboxamides, a plausible pathway includes:
Key Synthetic Steps
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Indoline Ring Formation: Cyclization of o-nitrotoluene derivatives via the Bischler–Napieralski reaction, followed by reduction to yield indoline.
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Carboxamide Introduction: Coupling of indoline-4-carboxylic acid with ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques to isolate the 4-substituted isomer, a critical step given the potential for regioisomeric byproducts .
Challenges in Synthesis
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Regioselectivity: Achieving exclusive substitution at the 4-position requires careful control of reaction conditions, as indoline derivatives often exhibit multiple reactive sites.
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Yield Optimization: Reported yields for similar compounds range from 40–60%, necessitating catalyst screening or flow chemistry approaches.
Biological Activity and Mechanistic Hypotheses
While direct studies on N-Ethylindoline-4-carboxamide are sparse, structurally related indoline carboxamides demonstrate diverse pharmacological activities, offering clues to its potential mechanisms.
Antimicrobial Activity
N-Ethylindoline-2-carboxamide exhibits moderate activity against Mycobacterium tuberculosis (MIC: 32 μg/mL), attributed to cell wall synthesis inhibition. The 4-carboxamide isomer’s efficacy in this context remains untested but warrants investigation given structural similarities.
Neuropharmacological Effects
Indoline derivatives often target serotonin and dopamine receptors. For example, vilazodone, an indole-based antidepressant, acts as a 5-HT₁A partial agonist. The carboxamide group in N-Ethylindoline-4-carboxamide could facilitate similar interactions, though receptor-binding assays are needed to confirm this.
Applications in Drug Discovery and Development
Lead Compound Optimization
The compound’s scaffold serves as a starting point for structure-activity relationship (SAR) studies. Potential modifications include:
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Side Chain Variations: Replacing the ethyl group with bulkier alkyl or aryl groups to enhance target affinity.
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Ring Substitutions: Introducing halogens or methoxy groups to modulate electronic properties and bioavailability.
Probe for Chemical Biology
As a fragment-like molecule (MW < 250), it could be used in crystallography or NMR-based screening to identify novel protein-binding sites .
| Hazard Parameter | Precautionary Measure | Source |
|---|---|---|
| Inhalation Risk | Use respiratory protection | |
| Skin Contact | Wear nitrile gloves | |
| Storage Conditions | Store in inert atmosphere at 2–8°C |
Future Research Directions
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Target Identification: Employ proteomics or affinity chromatography to map cellular targets.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models, prioritizing cancer and infectious disease models.
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Synthetic Methodology: Develop enantioselective routes to access chiral indoline derivatives for stereochemical activity studies.
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